molecular formula C14H9NO3 B1682343 7-acetyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine CAS No. 53944-40-4

7-acetyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine

Cat. No. B1682343
Key on ui cas rn: 53944-40-4
M. Wt: 239.23 g/mol
InChI Key: ZYGDCOJTJFQANG-UHFFFAOYSA-N
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Patent
US03931199

Procedure details

12.5 g of potassium permanganate is added in small portions to a solution of 9 g of 7-acetyl-5H-[1]benzopyrano[2,3-b]pyridine in 180 ml of acetone at 10°-15°C. The mixture is stirred at room temperature for 1 hour. The reaction mixture is filtered, and the crystalline residue is washed thoroughly with chloroform. The filtrate and washings are concentrated, and the residue is recrystallized from toluene to give 7-acetyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine melting at 195°-197°C.
Quantity
12.5 g
Type
reactant
Reaction Step One
Name
7-acetyl-5H-[1]benzopyrano[2,3-b]pyridine
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Mn]([O-])(=O)(=O)=[O:2].[K+].[C:7]([C:10]1[CH:11]=[CH:12][C:13]2[O:22][C:17]3=[N:18][CH:19]=[CH:20][CH:21]=[C:16]3[CH2:15][C:14]=2[CH:23]=1)(=[O:9])[CH3:8]>CC(C)=O>[C:7]([C:10]1[CH:11]=[CH:12][C:13]2[O:22][C:17]3=[N:18][CH:19]=[CH:20][CH:21]=[C:16]3[C:15](=[O:2])[C:14]=2[CH:23]=1)(=[O:9])[CH3:8] |f:0.1|

Inputs

Step One
Name
Quantity
12.5 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
7-acetyl-5H-[1]benzopyrano[2,3-b]pyridine
Quantity
9 g
Type
reactant
Smiles
C(C)(=O)C=1C=CC2=C(CC=3C(=NC=CC3)O2)C1
Name
Quantity
180 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
WASH
Type
WASH
Details
the crystalline residue is washed thoroughly with chloroform
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate and washings are concentrated
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from toluene

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)C=1C=CC2=C(C(C=3C(=NC=CC3)O2)=O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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